1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
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Description
1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, commonly known as DMPEP, is a novel psychoactive substance that has gained significant attention in recent years. It belongs to the class of pyrrolidinophenones and is structurally similar to other synthetic cathinones such as MDPV and α-PVP. DMPEP has been reported to have stimulant and euphoric effects and has been marketed as a legal alternative to illicit drugs such as cocaine and amphetamines.
Scientific Research Applications
Synthesis and Antibacterial Activity
The compound has been explored for its potential in synthesizing new chemical structures with antimicrobial properties. A study conducted by Merugu et al. (2010) involved the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones, showcasing the compound's utility in creating antibacterial agents. The synthesized compounds demonstrated significant antibacterial activity, highlighting the compound's relevance in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Hydrogen-Bonding Patterns and Crystal Structures
In another research facet, Balderson et al. (2007) analyzed the hydrogen-bonding patterns in enaminones, including structures similar to the query compound. Their study revealed intricate hydrogen bonding between secondary amine and carbonyl groups, forming centrosymmetric dimers and stabilizing crystal structures through weak interactions. This investigation into hydrogen-bonding patterns contributes to our understanding of molecular self-assembly and crystal engineering (Balderson, Fernandes, Michael, & Perry, 2007).
Isoindoline Derivatives and Microwave Assisted Synthesis
Another study by Merugu et al. (2010) focused on the microwave-assisted synthesis of isoindoline-1,3-diones, further emphasizing the compound's significance in creating structures with potential antibacterial properties. This research underlines the compound's role in synthesizing novel chemical entities that could serve as lead compounds for developing new therapeutic agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Oxazolidinone Antibacterial Agents
Oxazolidinones represent a novel class of antibacterial agents, and research by Tucker et al. (1998) explored the synthesis and antibacterial properties of piperazinyl oxazolidinones. This study indicates the broader application of piperidine derivatives in developing compounds with significant antibacterial efficacy, especially against gram-positive pathogens (Tucker et al., 1998).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics via microwave irradiation and evaluated their insecticidal and antibacterial potential. This research demonstrates the compound's utility in agrochemical and pharmaceutical applications, offering insights into designing new molecules with dual bioactivity (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-pyrrol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-11-16(19-14(2)18-13)23-15-5-9-21(10-6-15)17(22)12-20-7-3-4-8-20/h3-4,7-8,11,15H,5-6,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZFVLQPXKYDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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